5-Methylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
5-Methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are also employed for the direct functionalization of imidazopyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Methylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it can inhibit kinases or other enzymes, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis and anticancer activities.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry and drug development.
Imidazo[1,2-a]quinoxaline: Investigated for its potential as an antimicrobial and anticancer agent.
Uniqueness
5-Methylimidazo[1,2-a]pyrazin-3-amine stands out due to its unique structural features and versatile reactivity.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,8H2,1H3 |
InChI Key |
KQJFMPLRRXJVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=NC=C(N12)N |
Origin of Product |
United States |
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